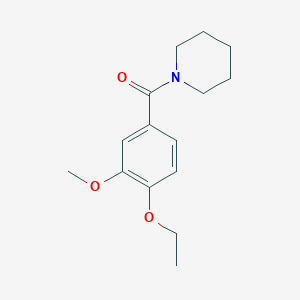![molecular formula C22H17BrFN3O2 B5847647 N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5847647.png)
N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of cancer. Sorafenib has been shown to be effective in the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.
作用機序
Sorafenib inhibits the activity of several protein kinases, including Raf kinases, vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit. By inhibiting these kinases, Sorafenib disrupts several signaling pathways involved in tumor growth and survival, including the mitogen-activated protein kinase (MAPK) pathway and the VEGF pathway.
Biochemical and Physiological Effects
Sorafenib has several biochemical and physiological effects on tumor cells. It inhibits the growth and proliferation of tumor cells by inducing cell cycle arrest and apoptosis. Sorafenib also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. By inhibiting angiogenesis, Sorafenib reduces the blood supply to tumors, which can lead to tumor shrinkage and cell death.
実験室実験の利点と制限
Sorafenib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, Sorafenib also has some limitations for lab experiments. It can be cytotoxic to normal cells at high concentrations, which can limit its use in some experiments. In addition, Sorafenib has a short half-life in vivo, which can make it difficult to maintain effective concentrations in animal models.
将来の方向性
There are several future directions for the study of Sorafenib. One direction is the development of new Sorafenib analogs that have improved potency and selectivity for specific kinases. Another direction is the investigation of Sorafenib in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, the development of new animal models that better mimic human cancers could improve the translation of Sorafenib research from the lab to the clinic.
合成法
The synthesis of Sorafenib involves the reaction of 3-bromoaniline with ethyl 2-cyano-3-(3-(dibenzylamino)phenyl) acrylate to form the intermediate compound, N-(3-bromo-4-(dibenzylamino)phenyl)-2-cyano-3-(4-nitrophenyl)acrylamide. This intermediate compound is then reduced with sodium dithionite to form the final product, Sorafenib.
科学的研究の応用
Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various cancers. In preclinical studies, Sorafenib has been shown to inhibit the growth of tumor cells by targeting multiple signaling pathways involved in tumor growth and survival. In clinical trials, Sorafenib has been shown to improve overall survival and progression-free survival in patients with renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.
特性
IUPAC Name |
N-[3-[(E)-N-[(3-bromobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrFN3O2/c1-14(26-27-21(28)16-7-4-8-17(23)12-16)15-6-5-9-18(13-15)25-22(29)19-10-2-3-11-20(19)24/h2-13H,1H3,(H,25,29)(H,27,28)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJUAGHJTNOCST-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5847616.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(phenylthio)propanamide](/img/structure/B5847621.png)

![4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide](/img/structure/B5847630.png)

![N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5847640.png)




